molecular formula C14H12FNO2 B13412676 Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- CAS No. 723261-52-7

Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)-

Cat. No.: B13412676
CAS No.: 723261-52-7
M. Wt: 245.25 g/mol
InChI Key: NLAYRTFGILQAAU-UHFFFAOYSA-N
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Description

Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- is an organic compound with significant importance in various fields of scientific research It is characterized by the presence of a benzamide group substituted with a 4-fluoro and a 3-hydroxy-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and purity of the final product . The use of microreactors also enhances the scalability of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide,4-fluoro-N-(3-hydroxy-4-methylphenyl)- is unique due to the presence of both the 4-fluoro and 3-hydroxy-4-methylphenyl groups. These functional groups confer distinct chemical properties and reactivity, making the compound valuable for specific applications in research and industry.

Properties

CAS No.

723261-52-7

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

4-fluoro-N-(3-hydroxy-4-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-9-2-7-12(8-13(9)17)16-14(18)10-3-5-11(15)6-4-10/h2-8,17H,1H3,(H,16,18)

InChI Key

NLAYRTFGILQAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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